molecular formula C24H21N3O5S B15025108 1-(4-Butoxy-3-methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Butoxy-3-methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B15025108
M. Wt: 463.5 g/mol
InChI Key: QQWUVZMFPJXVRV-UHFFFAOYSA-N
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Description

1-(4-Butoxy-3-methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of functional groups, including a butoxy group, a methoxy group, a thiadiazole ring, and a chromeno-pyrrole structure

Preparation Methods

The synthesis of 1-(4-Butoxy-3-methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the chromeno-pyrrole core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiadiazole ring: This can be achieved through the reaction of the chromeno-pyrrole intermediate with thiadiazole precursors, often under reflux conditions.

    Functionalization with butoxy and methoxy groups:

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(4-Butoxy-3-methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The butoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or amines.

The major products formed from these reactions depend on the specific reagents and conditions used, and can include a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, and its unique structure makes it a valuable target for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: The compound’s potential therapeutic applications can be explored, including its use as a lead compound for drug development.

    Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(4-Butoxy-3-methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological responses. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

1-(4-Butoxy-3-methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:

    1-(3-Methoxy-4-(methylthio)phenyl)pyrrolidine: This compound features a similar pyrrole structure but with different substituents, leading to different chemical and biological properties.

    1-(3-Ethoxy-4-methylphenyl)propan-1-ol: This compound has a similar phenyl group with different functional groups, resulting in distinct reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups and the resulting chemical properties, which make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H21N3O5S

Molecular Weight

463.5 g/mol

IUPAC Name

1-(4-butoxy-3-methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H21N3O5S/c1-3-4-11-31-17-10-9-14(12-18(17)30-2)20-19-21(28)15-7-5-6-8-16(15)32-22(19)23(29)27(20)24-26-25-13-33-24/h5-10,12-13,20H,3-4,11H2,1-2H3

InChI Key

QQWUVZMFPJXVRV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NN=CS4)OC5=CC=CC=C5C3=O)OC

Origin of Product

United States

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